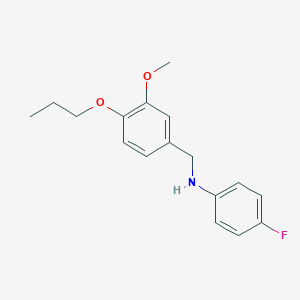![molecular formula C24H23ClN2O5S B426995 N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B426995.png)
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated phenoxyphenyl group and a pyrrolidinylsulfonylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: This step involves the chlorination of phenoxybenzene to obtain 5-chloro-2-phenoxyphenyl.
Introduction of the pyrrolidinylsulfonyl group: This step involves the reaction of the phenoxyphenyl intermediate with a sulfonyl chloride derivative in the presence of a base to introduce the pyrrolidinylsulfonyl group.
Coupling with acetamide: The final step involves the coupling of the intermediate with acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
N-(2-phenoxyphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide: Lacks the chlorine atom, which might affect its reactivity and biological activity.
N-(5-chloro-2-phenoxyphenyl)-2-[4-(1-morpholinylsulfonyl)phenoxy]acetamide: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.
Uniqueness
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of both the chlorinated phenoxyphenyl group and the pyrrolidinylsulfonyl group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C24H23ClN2O5S |
|---|---|
分子量 |
487g/mol |
IUPAC 名称 |
N-(5-chloro-2-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C24H23ClN2O5S/c25-18-8-13-23(32-20-6-2-1-3-7-20)22(16-18)26-24(28)17-31-19-9-11-21(12-10-19)33(29,30)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15,17H2,(H,26,28) |
InChI 键 |
SXERQLGALZSCCX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N,N-diethylacetamide](/img/structure/B426912.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutylbenzenesulfonamide](/img/structure/B426914.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide](/img/structure/B426915.png)
![Ethyl 1-({4-[(tert-butylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B426916.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B426917.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B426918.png)
![N-[4-(dimethylamino)phenyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B426919.png)
![N-benzyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B426921.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B426924.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426926.png)
![N-(4-bromophenyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B426928.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426929.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426934.png)
